(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Descripción

Overview and Chemical Identity

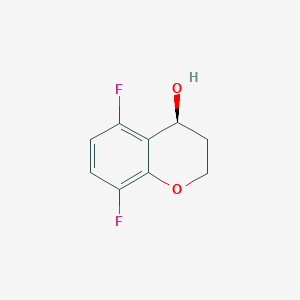

(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound characterized by its complex benzopyran core structure with specific fluorine substitutions and defined stereochemistry. The compound possesses the molecular formula C₉H₈F₂O₂ and exhibits a molecular weight of 186.15 grams per mole. The structure consists of a benzene ring fused to a pyran ring, forming the characteristic benzopyran scaffold, with two fluorine atoms strategically positioned at the 5 and 8 positions of the aromatic system. The presence of a hydroxyl group at the 4-position, combined with the S-stereochemistry at this chiral center, contributes to the compound's unique three-dimensional arrangement and potential biological activity.

The compound is also known by alternative nomenclature including (4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol, reflecting the chroman structural classification system. The International Union of Pure and Applied Chemistry name provides precise identification of the stereochemical configuration, with the S-designation indicating the specific spatial arrangement around the chiral carbon center. This stereochemical specificity is crucial for understanding the compound's potential interactions with biological targets, as enantiomers can exhibit dramatically different biological activities.

The physical properties of this compound include its appearance as a powder form, with recommended storage conditions at 4 degrees Celsius to maintain stability. The compound's chemical structure enables participation in various reaction pathways, including oxidation, reduction, and substitution reactions, making it a versatile intermediate for synthetic applications. The incorporation of fluorine atoms significantly influences the compound's electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| PubChem Compound Identifier | 79014156 |

| Stereochemistry | (4S)-configuration |

| Physical State | Powder |

| Storage Temperature | 4°C |

Historical Context of Fluorinated Benzopyran Derivatives

The development of fluorinated pharmaceutical compounds represents a significant milestone in medicinal chemistry, with the first fluorinated pharmaceutical, fludrocortisone acetate, reaching the market in 1954. This synthetic corticosteroid contained a fluorine atom at the stereogenic 9α-position and demonstrated potent mineralocorticoid properties with high glucocorticoid activity for treating adrenogenital syndrome, adrenal insufficiency, and postural hypotension. The success of this early fluorinated drug established the foundation for subsequent exploration of fluorine incorporation into various heterocyclic systems, including benzopyran derivatives.

The historical progression of fluorinated drug development gained significant momentum in the 1980s with the introduction of fluoroquinolones such as ciprofloxacin, norfloxacin, and levofloxacin. These compounds demonstrated that fluorine incorporation could fundamentally alter mechanism of action, as fluoroquinolones inhibited DNA gyrase and topoisomerase activity through a mechanism distinct from traditional β-lactam antibiotics. This breakthrough highlighted the potential for fluorine substitution to enhance both efficacy and selectivity in pharmaceutical applications.

Research into benzopyran derivatives has revealed their significance as privileged structural motifs observed in many biologically active natural products. The benzopyran scaffold plays an important role in binding interactions with biological targets, making it an attractive framework for drug development. The combination of this privileged scaffold with strategic fluorine incorporation represents a logical evolution in medicinal chemistry, as fluorinated derivatives often exhibit increased lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins.

The systematic exploration of fluorinated benzopyran derivatives has been facilitated by advances in synthetic methodology, particularly late-stage fluorination techniques that allow for the selective introduction of fluorine atoms into complex molecular frameworks. These synthetic developments have enabled the preparation of compounds like this compound with precise control over both stereochemistry and fluorine positioning, opening new avenues for structure-activity relationship studies and therapeutic development.

Significance in Scientific Research

The scientific significance of this compound extends across multiple research domains, reflecting the compound's potential as both a synthetic intermediate and a biologically active molecule. Contemporary pharmaceutical research has demonstrated that more than 20% of marketed medications contain fluorine, with nearly 300 fluorine-containing drugs having received official approval for medical use. This statistical framework underscores the importance of investigating fluorinated benzopyran derivatives as potential therapeutic candidates.

Current research applications of this compound include its utilization as a versatile building block in organic synthesis, where its unique structural features enable the creation of more complex molecular architectures through various chemical transformations. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it particularly valuable for medicinal chemists seeking to develop structure-activity relationships within the benzopyran class of compounds. These synthetic applications are complemented by investigations into the compound's potential biological activities, including antioxidant properties and anti-inflammatory effects.

The mechanism of action for fluorinated benzopyran derivatives typically involves interaction with specific molecular targets such as enzymes or receptors, with the presence of fluorine enhancing binding affinity and selectivity. Research has shown that fluorine incorporation can significantly influence the pharmacological and pharmacodynamic properties of organic molecules relative to their non-fluorinated analogs, making compounds like this compound attractive candidates for further therapeutic investigation. The enhanced lipophilicity conferred by fluorine substitution improves membrane permeability and bioavailability, critical factors for drug development success.

Studies investigating related benzopyran derivatives have demonstrated significant biological activities, including cytotoxic effects against cancer cell lines and modulation of cellular signaling pathways. The 2-aminopropyl benzopyran derivatives have shown promise as potential agents against triple-negative breast cancer, with structure-activity relationships highlighting the importance of specific substitution patterns for optimal biological activity. These findings provide context for understanding the potential therapeutic applications of this compound and related fluorinated analogs.

| Research Application | Significance |

|---|---|

| Synthetic Intermediate | Building block for complex molecule synthesis |

| Biological Activity Studies | Investigation of antioxidant and anti-inflammatory properties |

| Structure-Activity Relationships | Understanding fluorine effects on benzopyran activity |

| Mechanism of Action Research | Enzyme and receptor interaction studies |

| Therapeutic Development | Potential drug candidate evaluation |

Benzopyran as a Privileged Structural Scaffold

The benzopyran structural motif has achieved recognition as a privileged scaffold in drug discovery due to its substantial presence among biologically active compounds and its fundamental importance in therapeutic applications. The benzopyrone class of compounds, which encompasses both benzo-α-pyrone (coumarin) and benzo-γ-pyrone (chromone) derivatives, has demonstrated remarkable versatility in pharmaceutical development. Historical examples include warfarin, a pioneering anticoagulant drug approved in 1954 that contains a benzo-α-pyrone nucleus, and the psoriasis medications methoxsalen and trioxsalen, which also feature this structural framework.

The chromone-containing drugs cromoglic acid and pranlukast represent successful examples of benzo-γ-pyrone derivatives in clinical practice, having been approved for asthma treatment in 1982 and 2007, respectively. These therapeutic successes underscore the inherent biological compatibility of the benzopyran scaffold and its capacity to interact with diverse molecular targets. The structural features that contribute to this privileged status include the rigid bicyclic framework that provides a defined three-dimensional arrangement for pharmacophore presentation and the potential for diverse substitution patterns that enable fine-tuning of biological activity.

Contemporary research into benzopyran derivatives continues to reveal new therapeutic applications and mechanisms of action. Studies on 2-aminopropyl benzopyran derivatives have demonstrated their potential as agents against triple-negative breast cancer, with specific compounds showing selectivity towards tumor cells and ability to induce apoptotic and necrotic effects through reactive oxygen species generation. The structure-activity relationships observed in these studies emphasize the importance of specific substitution patterns, including the presence of fluorine-containing groups, for optimizing biological activity.

The incorporation of fluorine atoms into benzopyran scaffolds represents a strategic approach to enhancing the privileged nature of this structural motif. Fluorinated derivatives often exhibit improved pharmacological properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity for target proteins. The unique physicochemical properties of the carbon-fluorine bond, including its high electronegativity and small size, enable subtle but significant modifications to molecular behavior without dramatically altering the overall structural framework. This compatibility makes fluorinated benzopyran derivatives particularly attractive for drug development efforts.

| Benzopyran Drug Examples | Approval Year | Therapeutic Application |

|---|---|---|

| Warfarin | 1954 | Anticoagulant therapy |

| Methoxsalen | Historic | Psoriasis treatment |

| Trioxsalen | Historic | Psoriasis treatment |

| Cromoglic Acid | 1982 | Asthma treatment |

| Pranlukast | 2007 | Asthma treatment |

Propiedades

IUPAC Name |

(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENNDZVXBNBEBX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C=CC(=C2[C@H]1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Cyclization

- The synthesis begins with fluorinated benzene derivatives, specifically those bearing fluorine atoms at the 5 and 8 positions. These serve as the aromatic core for subsequent cyclization.

- Cyclization to form the benzopyran ring is typically achieved by intramolecular reactions involving suitable cyclization agents or catalysts under controlled temperature and solvent conditions.

- Common solvents include anhydrous tetrahydrofuran (THF) or ethyl acetate, under inert atmosphere (argon or nitrogen) to prevent side reactions.

Stereoselective Hydroxylation at C-4 Position

- The key stereocenter at the 4-position is introduced via stereoselective reduction or hydroxylation of the corresponding chromanone intermediate.

- A prominent method involves the use of chiral reducing agents such as (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalysts combined with borane dimethyl sulfide complex, enabling enantioselective reduction of 5,8-difluorochroman-4-one to (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol with high enantiomeric excess (ee).

- The reaction is typically conducted in anhydrous THF at room temperature with slow addition of the chromanone substrate over several hours (e.g., 9 hours), followed by stirring overnight to complete the reduction.

- Post-reaction workup involves quenching with methanol under cooling, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentration to isolate the crude product.

Purification and Crystallization

- The crude product is dissolved in a mixture of n-hexane and ethyl acetate (e.g., 17:1 ratio), followed by decolorization with activated charcoal.

- Cooling this solution induces crystallization, yielding off-white solid product with high purity and enantiomeric excess (>99.9% ee) as confirmed by chiral HPLC analysis.

- Optical rotation measurements ([α]D) further confirm stereochemical purity (e.g., [α]D23 = -141.4° in methanol).

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Purity/Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Reduction of chromanone | (R)-Me-CBS catalyst, borane dimethyl sulfide, THF, rt, 9h drip + overnight stir | 78.5 | 94.18% ee (crude), >99.9% ee (crystallized) | Slow addition critical for stereoselectivity |

| Workup | Quench with methanol (ice bath), extraction with ethyl acetate, wash with water/brine, dry over Na2SO4 | - | - | Standard organic extraction |

| Purification | Crystallization from n-hexane/ethyl acetate (17:1), activated charcoal treatment | - | >99.9% ee | Optical rotation [α]D23 = -141.4° MeOH |

Alternative and Related Synthetic Approaches

- Some literature reports alternative synthetic routes for closely related compounds such as (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, which share similar synthetic challenges and steps, including cyclization and stereoselective hydroxylation.

- Variations in oxidizing agents for hydroxylation include potassium permanganate or chromium trioxide, though these are less commonly used for stereoselective synthesis due to potential over-oxidation or lack of stereocontrol.

- Industrial processes may incorporate continuous flow reactors to enhance reaction control, scalability, and yield optimization.

Summary of Research Findings and Practical Considerations

- The enantioselective reduction of 5,8-difluorochroman-4-one using chiral CBS catalysts and borane complexes is a robust and reliable method to obtain this compound with high stereochemical purity.

- Reaction conditions such as solvent choice, temperature control, and slow substrate addition are critical to maximize yield and enantiomeric excess.

- Purification by crystallization in mixed solvents and activated charcoal treatment ensures removal of impurities and enhances optical purity.

- The compound’s fluorine substitutions at 5 and 8 positions influence its chemical reactivity and stability, necessitating careful handling during synthesis.

This detailed synthesis overview consolidates diverse, authoritative research data on the preparation of this compound, providing a professional and comprehensive guide for researchers and industrial chemists working with this compound.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Quinones or hydroxy derivatives.

Reduction: Dihydro derivatives or alcohols.

Substitution: Amino, thio, or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exhibits several biological activities that are of interest to the pharmaceutical industry:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Anticancer Activity : Some research indicates that derivatives of benzopyran compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Pharmaceutical Applications

Given its biological activities, this compound is being investigated for several pharmaceutical applications:

- Drug Development : The compound's structure allows for modifications that can enhance its efficacy and selectivity as a drug candidate. It can serve as a scaffold for designing new therapeutic agents targeting specific diseases.

- Formulation in Nutraceuticals : Due to its antioxidant properties, it may be included in dietary supplements aimed at improving health and wellness .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated a significant reduction in free radicals compared to control samples. This suggests its potential use in formulations aimed at combating oxidative stress .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research conducted on animal models demonstrated that administration of this compound resulted in decreased markers of inflammation. This study supports the hypothesis that this compound could be developed into an anti-inflammatory medication .

Material Science Applications

In addition to biological applications, this compound may have implications in materials science:

- Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

- Fluorinated Materials : As a fluorinated compound, it may contribute to the development of specialty materials with unique surface properties suitable for coatings and electronics .

Mecanismo De Acción

The mechanism of action of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular responses.

Signal Transduction: Affecting signal transduction pathways, resulting in changes in gene expression and cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), highlighting substituents, stereochemistry, and molecular properties.

Table 1: Structural Comparison of (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol and Analogs

Key Differences and Implications

Functional Group Modifications

- Amine vs. Alcohol: The hydrochloride salt of the amine analog (CAS 1807940-80-2) replaces the hydroxyl group with an amine, increasing molecular weight (221.63 vs. 186.16) and altering polarity.

- Methoxy and Methyl Substituents : The (2R,4S)- and (2S,4S)-5-methoxy-2-methyl derivatives feature bulkier substituents. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects, which may influence electronic distribution and receptor binding .

Stereochemical Effects

- The 4S configuration in the target compound is critical for chiral interactions. In the (2R,4S) and (2S,4S) analogs, stereochemistry at C2 modulates molecular conformation. For example, X-ray diffraction confirmed the (2R,4S) configuration in fungal-derived benzopyrans, highlighting the role of stereochemistry in biological activity .

Fluorine Substitution

- Fluorine’s small size allows precise spatial positioning for target engagement .

Actividad Biológica

(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated derivative of benzopyran that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Properties:

- IUPAC Name: (4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol

- Molecular Formula: CHFO

- Molecular Weight: 186.16 g/mol

- CAS Number: 1568046-69-4

The presence of fluorine atoms in the structure contributes to enhanced stability and lipophilicity, which can influence its biological activity significantly .

The biological effects of this compound are primarily attributed to its interactions at the molecular level:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes within cells.

- Receptor Modulation: It can modulate the activity of various receptors, influencing cellular responses and signaling pathways.

- Signal Transduction Effects: The compound may affect intracellular signaling pathways that regulate gene expression and cellular functions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogenic microorganisms. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic functions.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with cell cycle progression and promoting cell differentiation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (4S)-5,7-difluoro-3,4-dihydro-2H-benzopyran | Fluorine at positions 5 and 7 | Antimicrobial and anticancer properties |

| (4S)-5,8-dichloro-3,4-dihydro-2H-benzopyran | Chlorine instead of fluorine | Limited studies; less potent than difluoro |

| (4S)-5,8-dimethyl-3,4-dihydro-2H-benzopyran | Methyl groups instead of fluorine | Reduced biological activity compared to difluoro |

The fluorinated structure enhances binding affinity to biological targets compared to other halogenated derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of (4S)-5,8-difluoro-3,4-dihydro-2H-benzopyran-4-ol:

- Case Study on Anticancer Activity: A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Case Study on Anti-inflammatory Effects: In a murine model of arthritis, administration of the compound led to reduced swelling and joint destruction compared to controls. Histological analyses confirmed decreased infiltration of inflammatory cells .

Q & A

Basic: How can researchers optimize the synthesis of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol while ensuring stereochemical fidelity?

Methodological Answer:

Synthesis optimization should focus on:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or organocatalysts) to control the (4S) configuration, as seen in analogous dihydrobenzopyran syntheses .

- Fluorination Strategies : Introduce fluorine atoms at positions 5 and 8 via electrophilic fluorination or halogen exchange, leveraging methods validated for bromo/chloro analogs .

- Purification : Employ chiral HPLC or crystallization to isolate the enantiomerically pure product, critical for biological activity studies .

Basic: What analytical techniques are most reliable for confirming the stereochemical purity and structural integrity of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, supported by polarimetric detection .

- Spectroscopic Confirmation :

- NMR : Analyze coupling constants (e.g., ) to confirm diastereotopic protons in the dihydrobenzopyran ring .

- X-ray Crystallography : Resolve absolute configuration, though this requires high-quality single crystals .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHFO) and isotopic patterns .

Advanced: How do computational models predict the collision cross-section (CCS) of this compound, and how can experimental CCS data resolve structural ambiguities?

Methodological Answer:

- Computational Modeling :

- Use density functional theory (DFT) to optimize 3D conformers and calculate CCS values via trajectory method simulations, as demonstrated for (4R)-8-fluoro analogs .

- Compare predicted CCS with ion mobility spectrometry (IMS) data to identify dominant conformers in solution.

- Experimental Validation :

- Couple IMS with mass spectrometry (IMS-MS) to measure experimental CCS. Discrepancies between predicted and observed values may indicate unaccounted solvent effects or tautomeric forms .

Advanced: What experimental strategies address contradictions between in vitro antioxidant activity and in vivo anti-inflammatory efficacy in benzopyran derivatives?

Methodological Answer:

- Bioavailability Studies : Assess pharmacokinetics (e.g., plasma half-life, tissue distribution) to determine if poor absorption or rapid metabolism limits in vivo efficacy .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to anti-inflammatory effects not observed in parent compound screens .

- Target Validation : Employ siRNA or CRISPR knockout models to confirm whether the compound’s antioxidant mechanism (e.g., Nrf2 activation) directly mediates anti-inflammatory outcomes .

Advanced: How do fluorine substitutions at positions 5 and 8 influence the electronic properties and metabolic stability of the benzopyran core?

Methodological Answer:

- Electronic Effects :

- Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, altering pKa of the 4-OH group and hydrogen-bonding capacity (critical for receptor binding) .

- Use Hammett constants ( for F = 0.34) to predict substituent effects on reaction intermediates.

- Metabolic Stability :

- Fluorine reduces cytochrome P450-mediated oxidation at adjacent positions, as shown in 6-bromo/fluoro analogs .

- Conduct hepatic microsome assays to compare metabolic half-lives with non-fluorinated analogs.

Advanced: What are the best practices for handling reactive intermediates (e.g., diradicals) during the synthesis of fluorinated benzopyrans?

Methodological Answer:

- Stabilization Techniques :

- Use low-temperature conditions (-78°C) and radical inhibitors (e.g., BHT) during fluorination steps to suppress undesired side reactions .

- Employ flow chemistry to minimize intermediate degradation, as validated for bromo-substituted dihydrobenzopyrans .

- In Situ Monitoring :

- Utilize real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.